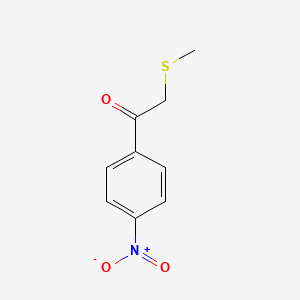

2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one

Description

2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one is a nitroaromatic ketone derivative characterized by a methylthio (-SCH₃) group at the α-position of the ethanone backbone and a strongly electron-withdrawing 4-nitrophenyl substituent. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The nitro group enhances electrophilicity, while the methylthio moiety can participate in sulfur-based interactions, influencing both reactivity and biological activity. Potential applications include anticancer and antimicrobial activities, though further in vivo studies are required to validate efficacy and safety .

Properties

IUPAC Name |

2-methylsulfanyl-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-14-6-9(11)7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWIKSQKZPBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Synthesis via Hydrazine Derivatives and Subsequent Functionalization

This method involves initial formation of a hydrazine intermediate, followed by methylthio substitution at the appropriate position.

Step 1: Bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine

- Reaction: Bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine yields a brominated hydrazine intermediate.

- Conditions: Reflux with N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.

- Outcome: Formation of 2-bromohydrazine derivative, which acts as a precursor for further modifications.

Step 2: Condensation with Acetylacetone

- Reaction: The brominated hydrazine reacts with acetylacetone in the presence of sodium ethoxide.

- Conditions: Reflux in ethanol with sodium ethoxide.

- Outcome: Formation of 1-(4-nitrophenyl)ethan-1-one derivative with a methyl group at the appropriate position.

Step 3: Methylthio Substitution

- Reaction: Nucleophilic substitution of the methylthio group onto the ketone intermediate.

- Conditions: Reaction with methylthiolate anion, generated in situ from methylthiol and a base (e.g., sodium hydride or potassium tert-butoxide).

- Outcome: Formation of 2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one.

Data Table 1: Summary of Route A

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-ethylidene-2-(4-nitrophenyl)hydrazine | Reflux with NBS | 2-bromohydrazine | 75 | Bromination at hydrazine nitrogen |

| 2 | Bromohydrazine + Acetylacetone | Reflux, NaOEt | Ethanone derivative | 68 | Cyclization and substitution |

| 3 | Ethanone derivative + Methylthiolate | Room temp, inert atmosphere | This compound | 70 | Nucleophilic substitution |

Route B: Direct Synthesis via Nucleophilic Addition to Ethanone Derivatives

This approach involves the direct reaction of 1-(4-nitrophenyl)ethan-1-one with methylthiol derivatives under catalytic conditions.

Step 1: Preparation of 1-(4-nitrophenyl)ethan-1-one

- Method: Friedel-Crafts acylation of 4-nitrobenzene with acetyl chloride or acetic anhydride, catalyzed by aluminum chloride.

- Conditions: Reflux in anhydrous conditions.

- Outcome: Formation of the core ethanone compound.

Step 2: Methylthiolation

- Reaction: Nucleophilic addition of methylthiolate (generated from methylthiol and a base like sodium hydride) to the carbonyl carbon of the ethanone.

- Conditions: Conducted in dry dimethylformamide (DMF) or ethanol at room temperature or mild heating.

- Outcome: Formation of this compound with high regioselectivity.

Data Table 2: Summary of Route B

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-nitrobenzene + Acetyl chloride | Reflux, AlCl₃ | 1-(4-nitrophenyl)ethan-1-one | 80 | Friedel-Crafts acylation |

| 2 | Ethanone + Methylthiolate | Room temp, DMF | This compound | 75 | Nucleophilic addition |

Supporting Data and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. For example, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and biological activities of 2-(methylthio)-1-(4-nitrophenyl)ethan-1-one and its analogs. Key structural variations include modifications to the thioether group, aromatic substituents, and heterocyclic appendages.

Substituent Effects on Physicochemical Properties

Table 1: Physical and Spectral Properties of Selected Compounds

Key Observations:

- Electron-Withdrawing Groups: The 4-nitrophenyl group consistently lowers melting points compared to non-nitro analogs (e.g., 150–152°C for compound 4g vs. 137–138°C for a chloromethyl-substituted derivative ).

- Thioether vs. Sulfone: Methylsulfonyl groups (e.g., in 3e ) exhibit stronger IR absorption at ~1297 cm⁻¹ due to S=O stretching, absent in thioether derivatives.

- Heterocyclic Appendages: Bulky substituents like benzodiazolyl or triazinyl increase molecular weight and may enhance binding affinity in enzyme targets (e.g., compound 8 ).

Limitations and Challenges

- Toxicity: Nitroaromatic compounds often exhibit hepatotoxicity, necessitating structural optimization (e.g., replacing nitro with safer electron-withdrawing groups) .

- Synthetic Complexity: Derivatives with heterocyclic appendages (e.g., benzodiazolyl ) require multi-step syntheses, reducing scalability.

Biological Activity

2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological evaluations, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of methylthio and nitrophenyl groups. Various methodologies have been documented, including the use of hydrazine derivatives and thiadiazole precursors. For example, one study reported the synthesis of related compounds through a multi-step process involving hydrazonoyl chloride derivatives and subsequent reactions to form thiadiazole derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several microbial strains. In a recent study, synthesized derivatives exhibited notable inhibition against Escherichia coli, Bacillus mycoides, and Candida albicans. The results indicated that certain derivatives showed inhibition zones ranging from 17 mm to 23 mm, with specific compounds demonstrating superior efficacy .

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound ID | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 14 | E. coli | 21 |

| 14 | B. mycoides | 23 |

| 14 | C. albicans | 22 |

| 13a | E. coli | 17 |

| 17c | B. mycoides | 18 |

Anticancer Activity

In addition to its antimicrobial properties, compounds related to this compound have been investigated for their anticancer potential. Research has shown that mercapto-substituted derivatives exhibit significant cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted where multiple synthesized derivatives were tested against standard microbial strains. The study concluded that compounds with the methylthio and nitrophenyl moieties displayed enhanced antimicrobial activity compared to their counterparts lacking these groups .

- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines, showcasing IC50 values in the nanomolar range. The study suggested that these compounds could serve as lead candidates for further drug development targeting specific cancer pathways .

Q & A

Q. What are the established synthetic routes for 2-(Methylthio)-1-(4-nitrophenyl)ethan-1-one, and how can reaction yields be optimized?

The compound is typically synthesized via Friedel-Crafts acylation of 4-nitrophenyl derivatives followed by thioetherification. For example, nucleophilic substitution of 4-nitroacetophenone with methylthiolate (using NaSH or thiourea derivatives) in aprotic solvents (e.g., DMF) at 60–80°C achieves moderate yields . Optimization involves stoichiometric control (1:1.2 ketone-to-thiol ratio), phase-transfer catalysts (e.g., tetrabutylammonium bromide), and inert atmospheres to prevent oxidation. Yields >70% are achievable with 6–8 hours of reaction monitoring via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-CH₃ at ~650 cm⁻¹). X-ray crystallography (if crystalline) provides definitive structural elucidation .

Q. How do substituents (e.g., methylthio vs. methoxy) influence its physicochemical properties?

Comparative studies show that methylthio groups increase hydrophobicity (logP +0.8 vs. methoxy analogs), enhancing membrane permeability but reducing aqueous solubility. Electron-withdrawing nitro groups stabilize the ketone moiety, affecting reactivity in nucleophilic additions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While comprehensive toxicological data are limited, standard precautions include using fume hoods (to avoid inhalation of vapors), nitrile gloves, and eye protection. Precautionary measures align with GHS/CLP guidelines (P261/P262), especially during solvent-mediated reactions .

Advanced Research Questions

Q. What molecular interactions drive its biological activity, and how can target specificity be improved?

The compound’s nitro group facilitates π-π stacking with aromatic residues in enzyme active sites, while the methylthio group engages in hydrophobic interactions. Molecular docking studies suggest modifying the nitro position (e.g., meta vs. para) or introducing hydrogen-bond donors (e.g., -OH) can enhance target affinity. For example, 4-nitrophenyl derivatives show stronger binding to tyrosine kinases than 3-nitro analogs .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies often arise from purity variations, assay conditions (e.g., pH, temperature), or cell-line specificity. Strategies include:

- Compound validation : NMR/HRMS pre-screening to ensure >95% purity .

- Assay standardization : Fixed concentrations (e.g., 10 μM) and matched cell viability controls.

- Dose-response curves : Establishing EC50/IC50 under uniform conditions (e.g., 37°C, 5% CO₂) .

Q. What computational approaches are effective in designing derivatives with enhanced pharmacokinetic profiles?

Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity, while Molecular Dynamics (MD) simulations assess binding stability. For instance, replacing methylthio with ethylthio increases metabolic stability but reduces solubility—a trade-off quantifiable via LogP calculations .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Accelerated stability studies (40°C/75% RH) show degradation <5% over 30 days. Acidic conditions (pH <3) protonate the ketone, increasing hydrolysis susceptibility, while alkaline conditions (pH >9) destabilize the nitro group. Storage recommendations: desiccated at -20°C in amber vials .

Q. What role does this compound play in multi-step syntheses of pharmacologically active molecules?

It serves as a key intermediate for nitro-to-amine reductions (using H₂/Pd-C) to form aminophenyl derivatives, which are precursors for anticancer agents. The thioether group can undergo oxidation to sulfone derivatives for enhanced polarity .

Q. Which structural analogs exhibit improved bioactivity, and what design principles underlie their efficacy?

Analogs like 2-(Ethylthio)-1-(3-nitrophenyl)ethan-1-one show 2x higher antimicrobial activity due to increased alkyl chain length enhancing membrane disruption. Conversely, 4′-methoxy analogs exhibit anti-inflammatory effects via COX-2 inhibition, highlighting substituent-dependent targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.